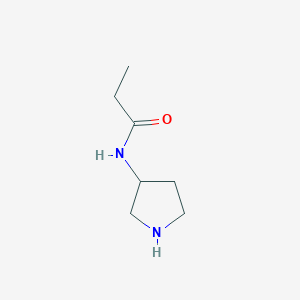

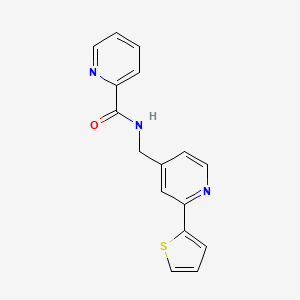

N-(pyrrolidin-3-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

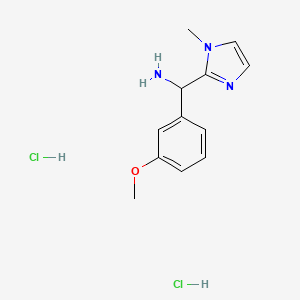

“N-(pyrrolidin-3-yl)propanamide” is a compound with the formula C7H14N2O and a molecular weight of 142.2 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves various methods. One approach is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle. It is a saturated scaffold, meaning it does not contain any double bonds . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

Pyrrolidine and its derivatives undergo various chemical reactions. For instance, the combination of a nickel catalyst and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . The combination of B2pin2 and KOtBu enables a chemoselective, metal-free reduction of aromatic nitro compounds to the corresponding amines in very good yields in isopropanol .科学的研究の応用

Antimicrobial Activity

N-(pyrrolidin-3-yl)propanamide derivatives exhibit significant antimicrobial properties . These compounds are studied for their potential to inhibit the growth of various bacteria and fungi, which is crucial in the development of new antibiotics to combat resistant strains .

Anticancer Activity

Research indicates that certain pyrrolidinone derivatives, including N-(pyrrolidin-3-yl)propanamide, show promise in anticancer therapies . They can interfere with the proliferation of cancer cells, induce apoptosis, and may be used to develop novel chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory properties of N-(pyrrolidin-3-yl)propanamide are of great interest in the treatment of chronic inflammatory diseases. These compounds can modulate inflammatory pathways, thereby reducing inflammation and associated symptoms .

Antidepressant Activity

Pyrrolidinone derivatives are explored for their antidepressant effects . They may influence neurotransmitter systems in the brain, offering a potential pathway for the development of new antidepressant drugs .

Anti-HCV Activity

The fight against Hepatitis C Virus (HCV) has led to the exploration of N-(pyrrolidin-3-yl)propanamide derivatives as potential anti-HCV agents. Their unique structure allows them to target and inhibit the replication of the virus .

Drug Development and Disease Treatment

N-(pyrrolidin-3-yl)propanamide’s unique structure enables it to be used in the exploration of novel drug targets. This facilitates advancements in pharmaceutical development and offers new avenues for disease treatment.

将来の方向性

特性

IUPAC Name |

N-pyrrolidin-3-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-7(10)9-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOGNXBWLDRNON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyrrolidin-3-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2925437.png)

![7-(4-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2925445.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2925447.png)

![4-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2925448.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2925451.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2925454.png)

![4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2925457.png)

![1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2925458.png)